molecular formula C4H6F3N B038604 1-(Trifluoromethyl)cyclopropanamine CAS No. 112738-68-8

1-(Trifluoromethyl)cyclopropanamine

Cat. No. B038604
CAS RN: 112738-68-8
M. Wt: 125.09 g/mol
InChI Key: FBWOFVFUKXZXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-(Trifluoromethyl)cyclopropanamine involves several innovative methods that highlight the versatility and reactivity of this compound. A key approach includes the transformation of the carboxy group into the trifluoromethyl group using sulfur tetrafluoride, a process that has been demonstrated to produce significant yields of the target product in a single batch (Bezdudny et al., 2011). Additionally, diastereoselective synthesis methods have been developed to produce cyclopropanes bearing trifluoromethyl-substituted all-carbon quaternary centers, utilizing 1,3-enynes and sulfur ylides under mild conditions (Chen et al., 2019).

Molecular Structure Analysis

The molecular structure of 1-(Trifluoromethyl)cyclopropanamine is characterized by the presence of a cyclopropane ring substituted with a trifluoromethyl group and an amine functionality. This structure imparts a significant degree of polarity and stereochemical complexity, enabling the molecule to participate in a wide range of chemical reactions. Detailed structural analysis through X-ray crystallography and computational methods provides insights into the conformational preferences and electronic distribution within the molecule, essential for understanding its reactivity and applications in synthesis (Fang et al., 2019).

Chemical Reactions and Properties

1-(Trifluoromethyl)cyclopropanamine participates in various chemical reactions, including cyclopropanation, cycloaddition, and nucleophilic substitution, reflecting its utility in constructing complex molecular architectures. The trifluoromethyl group significantly influences the molecule's chemical properties, such as its acidity, reactivity, and stability, making it a valuable synthon in organic synthesis. For instance, the Corey-Chaykovsky reaction has been utilized to synthesize cis-configured trifluoromethyl cyclopropanes, showcasing the compound's versatility in stereoselective synthesis (Hock et al., 2017).

Scientific Research Applications

  • Catalysis and Synthesis : It's used as a catalyst in enantioselective Mannich reactions between glycine imines and N-Boc-aldimines, showing high reactivity and promising potential for various transformations (Bandar & Lambert, 2013).

  • Stereocontrolled Synthesis : It's involved in copper-catalyzed enantioselective cyclopropanation for synthesizing 2-substituted-3-(trifluoromethyl)cyclopropylboronates, indicating potential for creating novel trifluoromethylated analogues (Altarejos et al., 2021).

  • Therapeutic Agents : Cyclopropanamine inhibitors of LSD1 are potential novel therapeutic agents for treating various central nervous system diseases including schizophrenia, Rett's syndrome, fragile X syndrome, Alzheimer's disease, epilepsy, and drug addiction (Blass, 2016).

  • Drug Discovery : An enantioselective cobalt-catalyzed process efficiently produces trifluoromethyl-substituted cyclopropanes with high diastereomeric ratios (d.r.) and enantiomeric excess (ee), providing new building blocks for drug discovery (Morandi et al., 2011).

  • Pharmaceutical and Agrochemical Applications : It's used for synthesizing cis-configured trifluoromethyl cyclopropanes with excellent yields and diastereoselectivities, indicating significant potential in pharmaceutical and agrochemical applications (Hock et al., 2017).

  • Efficient Synthesis : A one-pot synthesis approach is presented for 1,3-diyne-tethered trifluoromethyl-cyclopropanes, offering a diastereoselective process with a broad substrate scope and smooth synthetic transformations (Chen et al., 2020).

  • Myoglobin-Catalyzed Reactions : Myoglobin-catalyzed olefin cyclopropanation reactions enable the efficient synthesis of trifluoromethyl-substituted cyclopropanes with high yields and excellent diastereo- and enantioselectivity (Tinoco et al., 2017).

Safety and Hazards

1-(Trifluoromethyl)cyclopropanamine is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(trifluoromethyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3N/c5-4(6,7)3(8)1-2-3/h1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWOFVFUKXZXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301294300
Record name 1-(Trifluoromethyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trifluoromethyl)cyclopropanamine

CAS RN

112738-68-8
Record name 1-(Trifluoromethyl)cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112738-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Trifluoromethyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Trifluoromethyl)cyclopropanamine
Reactant of Route 2
Reactant of Route 2
1-(Trifluoromethyl)cyclopropanamine
Reactant of Route 3
1-(Trifluoromethyl)cyclopropanamine
Reactant of Route 4
1-(Trifluoromethyl)cyclopropanamine
Reactant of Route 5
1-(Trifluoromethyl)cyclopropanamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(Trifluoromethyl)cyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.